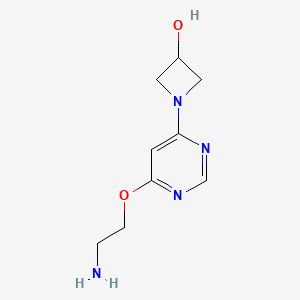

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-[6-(2-aminoethoxy)pyrimidin-4-yl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-1-2-15-9-3-8(11-6-12-9)13-4-7(14)5-13/h3,6-7,14H,1-2,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXVHRDZSFAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC(=NC=N2)OCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the existing literature on its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features an azetidine ring, which is a common structural motif in many biologically active compounds. The presence of a pyrimidine moiety further enhances its pharmacological potential.

Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, azetidinone derivatives have been shown to possess activity against a range of viruses, including human cytomegalovirus (HCMV) and influenza A virus.

Table 1: Antiviral Activity of Azetidinone Derivatives

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| trans-11f | Human coronavirus (229E) | 45 | |

| cis-11f | Influenza A virus H1N1 | 8.3 | |

| Non-nucleoside analogs | HCMV | Varies |

These findings suggest that the azetidine scaffold may be crucial for the antiviral efficacy of these compounds.

Anticancer Activity

The azetidine core is also linked to anticancer activities. Studies have demonstrated that certain azetidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Azetidinone Derivatives

| Compound | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| 1,4-diarylazetidinone | Breast carcinoma (MCF-7) | <100 | |

| 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one | Prostate cancer | <200 |

The ability of these compounds to target cancer cells while sparing normal cells adds to their therapeutic potential.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, contributing to their anticancer effects.

- Targeting Specific Enzymes : Some azetidinone derivatives act as inhibitors for enzymes critical in viral replication and cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various azetidinone derivatives against HIV and HCMV. The results indicated that modifications to the azetidine ring significantly influenced antiviral potency and selectivity.

Case Study Summary:

- Objective : To evaluate the antiviral activity of synthesized azetidinone derivatives.

- Methodology : In vitro assays against HIV and HCMV.

- Findings : Certain derivatives exhibited potent antiviral activity with low cytotoxicity, suggesting a promising avenue for drug development.

Comparison with Similar Compounds

Key Observations:

Azetidine Ring vs. Larger Heterocycles : The azetidin-3-ol group in the target compound provides a smaller, more rigid ring compared to morpholine or piperazine derivatives seen in patents (e.g., EP 4374877 A2) . This may reduce off-target interactions and improve metabolic stability due to decreased conformational flexibility .

Aminoethoxy vs. For example, the carboxylic acid in ’s compound increases acidity (pKa ~3-4), whereas the hydroxyl group in the target compound may act as a hydrogen-bond donor (pKa ~10-12) .

In contrast, the target compound’s aminoethoxy group balances hydrophilicity and moderate lipophilicity .

Functional Comparisons

- Kinase Inhibition: Compounds like D39/D40 () demonstrate that pyrimidine-pyrazole hybrids are effective PLK1 inhibitors.

- Synthetic Accessibility: The synthesis of azetidine-containing compounds (e.g., ) often involves ring-closing reactions or nucleophilic substitutions. The target compound’s synthesis likely parallels these methods, though the aminoethoxy group may require protective strategies to prevent side reactions .

- Pharmacokinetics : Compared to morpholine-containing analogs (), the azetidin-3-ol ring may reduce CYP450-mediated metabolism due to its smaller size and lower electron density .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol generally involves:

- Preparation of the azetidin-3-ol intermediate or derivative.

- Functionalization of the pyrimidine ring at the 4- and 6-positions.

- Introduction of the 2-aminoethoxy substituent on the pyrimidine ring.

- Coupling of the azetidin-3-ol moiety to the substituted pyrimidine.

Azetidin-3-ol Synthesis

Azetidin-3-ol derivatives are commonly synthesized via ring closure reactions or from protected azetidine intermediates. According to patent WO2000063168A1, azetidine derivatives can be prepared starting from N-t-butyl-O-trimethylsilylazetidine, which upon treatment with hydrochloric acid and subsequent extraction and purification steps yields azetidin-3-ol as a white crystalline solid with a yield of approximately 64%.

Key steps include:

- Acidic deprotection of silyl-protected azetidine.

- Neutralization and extraction to isolate the azetidin-3-ol.

- Purification by crystallization.

The process may involve heating at 55-60°C for extended periods (12 hours) to ensure completion of reactions such as mesylate formation and subsequent substitution steps.

Coupling of Azetidin-3-ol to Pyrimidine Core

The linkage of the azetidin-3-ol moiety to the 4-position of the pyrimidine ring is typically accomplished via nucleophilic substitution or cross-coupling reactions.

Patent WO2000063168A1 describes the preparation of related azetidine-pyrimidine compounds by reacting azetidine derivatives with pyrimidine intermediates under hydrogenation conditions using palladium hydroxide catalysts, often under hydrogen pressure (40-60 psi) and elevated temperatures (up to 60°C) for extended durations (48-72 hours). These conditions facilitate the formation of the desired C-N bond linking the azetidine to the pyrimidine.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidin-3-ol formation | N-t-butyl-O-trimethylsilylazetidine + HCl | Room temp | 1 hour | 64 | Extraction and crystallization |

| Mesylate formation | Methanesulfonyl chloride + base | 55-60°C | 12 hours | Not specified | Preparation of leaving group intermediate |

| Aminoethoxy substitution | 2-Aminoethanol nucleophilic substitution | Ambient to reflux | Several hours | Not specified | On pyrimidine 6-position |

| Coupling to pyrimidine | Pd(OH)2/C catalyst, H2 pressure (40-60 psi) | 60°C | 48-72 hours | Not specified | Hydrogenation to form azetidine-pyrimidine bond |

Analytical and Purification Techniques

- Extraction with organic solvents such as diethyl ether, methylene chloride.

- Drying over magnesium sulfate or sodium sulfate.

- Filtration through celite.

- Purification by crystallization or silica gel chromatography.

- Monitoring reaction progress by NMR spectroscopy and LCMS.

Research Findings and Notes

- The azetidin-3-ol intermediate is sensitive to acidic and basic conditions; careful pH control is necessary during workup.

- Hydrogenation under pressure is critical for efficient coupling and reduction steps.

- Reaction times are relatively long (up to 72 hours) to ensure full conversion.

- Purification steps are crucial to obtain high-purity crystalline products suitable for further functionalization.

Summary Table of Key Preparation Steps

This detailed overview synthesizes available patent literature and related chemical synthesis knowledge to provide a comprehensive understanding of the preparation methods for this compound. The process involves careful multi-step synthesis with controlled reaction conditions, purification, and analytical monitoring to ensure product quality and yield.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., azetidine C-OH at δ ~75 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves 3D structure and hydrogen-bonding networks. Data collection requires high-resolution (<1.0 Å) crystals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ~252.12 m/z) .

How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

Advanced Research Question

Hydrogen bonding dictates molecular aggregation and stability:

- Graph set analysis : Use Etter’s formalism to classify interactions (e.g., N–H···O or O–H···N motifs). The hydroxyl group on azetidine and pyrimidine N atoms often form R₂²(8) or D₁¹(6) patterns .

- Crystallographic refinement : SHELXL refines H-bond distances (e.g., 2.8–3.2 Å for O–H···N) and angles (~150–170°). Disordered solvent molecules may require constraints .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies arise from assay conditions or target specificity. Methodological strategies:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized IC₅₀ protocols .

- Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl substitutions) to identify SAR trends .

- Crystallographic docking : Use METTL3-METTL14 complex structures (PDB: 7NHV) to validate binding poses and rule out false positives .

What computational approaches predict this compound’s interaction with RNA-modifying enzymes?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model binding to METTL3’s SAM-binding pocket. Prioritize poses with ΔG < -8 kcal/mol .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of hydrogen bonds (e.g., azetidine-OH with Asp395) .

- QM/MM : Calculate electronic interactions for proton transfer between the aminoethoxy group and catalytic residues .

What are the solubility and stability considerations for experimental formulations?

Basic Research Question

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8). The aminoethoxy group enhances water solubility (~2–5 mg/mL at pH 7.4) .

- Stability : Monitor degradation via LC-MS under light/heat (40°C/72h). Protect from moisture (store at -20°C under argon) .

How to design pharmacokinetic studies for this compound in preclinical models?

Advanced Research Question

- ADME profiling : Conduct in vitro microsomal assays (human/rat liver S9 fractions) to quantify metabolic half-life (t₁/₂ > 2h suggests oral bioavailability) .

- Plasma protein binding : Use equilibrium dialysis (≥90% binding correlates with prolonged circulation) .

- In vivo PK : Administer IV/PO doses (1–10 mg/kg) in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .

What strategies improve synthetic yield and purity of this compound?

Advanced Research Question

- Catalyst optimization : Use Pd₂(dba)₃/Xantphos for higher coupling efficiency (>80% yield) .

- Purification : Employ reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) to isolate >98% pure product .

- Byproduct analysis : Identify impurities (e.g., dechlorinated intermediates) via GC-MS and adjust reaction stoichiometry .

How can X-ray crystallography elucidate its role in enzyme inhibition?

Advanced Research Question

- Co-crystallization : Soak METTL3-METTL14 crystals (PDB: 7NHV) with the compound at 10 mM. Resolve structures at 1.8–2.2 Å to identify binding motifs .

- Electron density maps : Use SHELXE to model ligand occupancy and refine B-factors (<30 Ų indicates stable binding) .

What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.